3-Hydroxy-2'-methoxyflavone
Overview
Description
3-Hydroxy-2’-methoxyflavone is a chemical compound with the molecular formula C16H12O4 . It is a derivative of 3-hydroxyflavone, which is the backbone of all flavonols, a type of flavonoid . This compound is synthetic and not found naturally in plants .
Synthesis Analysis
The synthesis of 3-hydroxyflavone derivatives, including 3-Hydroxy-2’-methoxyflavone, involves a reaction with 3-hydroxyflavone or 3-hydroxybenzoflavone in acetone, with the addition of K2CO3 and methyl iodide . The mixture is then refluxed for 24 hours .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2’-methoxyflavone has been studied and published in the journal Zeitschrift für Kristallographie - New Crystal Structures .Chemical Reactions Analysis
3-Hydroxyflavone derivatives, including 3-Hydroxy-2’-methoxyflavone, are known for their excited-state intramolecular proton transfer (ESIPT) effects . The ESIPT process can be influenced by the hydrophobic microenvironment, solvents, the presence of metal ions, and proteins with α-helix structures .Physical And Chemical Properties Analysis
3-Hydroxy-2’-methoxyflavone has a molecular weight of 268.264 Da . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Antiviral Activity : 4'-Hydroxy-3-methoxyflavones, structurally similar to 3-Hydroxy-2'-methoxyflavone, demonstrate potent antiviral activities against picornaviruses, including poliomyelitis and rhinoviruses. Key structural features such as hydroxyl and methoxyl groups contribute to their high activity against these viruses (De Meyer et al., 1991).
Natural Occurrence and Synthesis : 3-Hydroxy-4′-methoxyflavone, a variant of 3-Hydroxy-2'-methoxyflavone, has been identified in the flowers of Millettia zechiana, indicating its natural occurrence and providing insights into its synthesis (Parvez & Ogbeide, 1990).
Antifungal Properties : New 3-hydroxy-2-methoxyflavanones, derived from 3-Hydroxy-2'-methoxyflavone, show promising antifungal activities against common soil and seed fungi, potentially pathogenic to humans. These compounds, especially the cis-3-acetoxy-2,6-dimethoxyflavanone, exhibit potent inhibitory effects on fungal growth (Bernini et al., 2008).
Photophysical Properties : Studies on flavonoids, including 3-methoxyflavone, reveal distinct photophysical behaviors, with 3-methoxy derivatives showing reduced triplet formation and identified as 1,4-biradicals. These findings have implications for the utilization of such compounds in photophysical applications (Christoff et al., 1996).
Conformational Analysis for Biological Activity : The geometry and molecular structure of 3-methoxyflavone have been studied to evaluate the relationship between its biological activity and structure. This research provides insights into how the molecular conformation of such flavonoids affects their biological functions (Cornard et al., 1995).
Vibrational Study for Structural Insights : The molecular structures of 3-hydroxyflavone and 3-methoxyflavone have been investigated, offering insights into their conformational changes in different physical states, which is crucial for understanding their functional properties (Cornard et al., 1995).
NMR Data for Biological Effects : The methylation of flavones, including 3-Hydroxy-2'-methoxyflavone, enhances their metabolic stability and membrane permeability, improving oral bioavailability. These effects have implications in their role in human health and disease (Lee et al., 2008).
Photooxygenation Mechanism : The study of 3-hydroxyflavones, including variants like 3-Hydroxy-2'-methoxyflavone, provides a detailed mechanism of photooxygenation reactions, which is vital for their application in laser technology and understanding proton-transfer reactions (Studer et al., 1989).
Future Directions
3-Hydroxyflavone derivatives, including 3-Hydroxy-2’-methoxyflavone, have received much attention recently due to their potential applications in fluorescent imaging in cells . Their ESIPT effects can be regulated to enhance or control their fluorescence emission, making them promising candidates for the development of novel fluorescent sensors .
properties
IUPAC Name |
3-hydroxy-2-(2-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-8-4-3-7-11(12)16-15(18)14(17)10-6-2-5-9-13(10)20-16/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPCFBOJEWSFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342115 | |
Record name | 3-HYDROXY-2'-METHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2'-methoxyflavone | |
CAS RN |
29219-03-2 | |
Record name | 3-HYDROXY-2'-METHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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